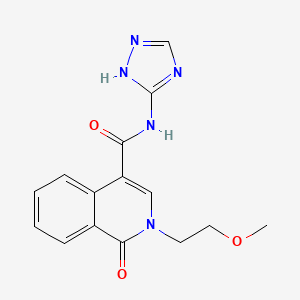

2-(2-methoxyethyl)-1-oxo-N-(4H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide

Description

This compound is a heterocyclic organic molecule featuring a 1,2-dihydroisoquinoline core substituted with a 2-methoxyethyl group at position 2, a ketone group at position 1, and a carboxamide linkage to a 4H-1,2,4-triazol-3-yl moiety at position 2. Its molecular formula is C₁₇H₁₅N₅O₃, with a molecular weight of 337.34 g/mol. The structure combines pharmacologically relevant motifs: the isoquinoline scaffold is associated with diverse biological activities (e.g., kinase inhibition), while the triazole ring enhances metabolic stability and binding affinity in drug design .

Properties

Molecular Formula |

C15H15N5O3 |

|---|---|

Molecular Weight |

313.31 g/mol |

IUPAC Name |

2-(2-methoxyethyl)-1-oxo-N-(1H-1,2,4-triazol-5-yl)isoquinoline-4-carboxamide |

InChI |

InChI=1S/C15H15N5O3/c1-23-7-6-20-8-12(13(21)18-15-16-9-17-19-15)10-4-2-3-5-11(10)14(20)22/h2-5,8-9H,6-7H2,1H3,(H2,16,17,18,19,21) |

InChI Key |

LPMAXINPHVPXFY-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NC=NN3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethyl)-1-oxo-N-(4H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)-1-oxo-N-(4H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .

Scientific Research Applications

The applications of 2-(2-methoxyethyl)-1-oxo-N-(4H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide span various fields, particularly within medicinal chemistry, owing to its unique structural and functional group composition.

Potential Applications

- Medicinal Chemistry The presence of a triazole ring suggests potential biological activity. Compounds with triazole moieties have demonstrated anticancer and antifungal properties.

- Interaction Studies Understanding the interactions of 2-(2-methoxyethyl)-1-oxo-N-(4H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide with biological targets is crucial to reveal its mechanisms of action and therapeutic potential. Techniques such as X-ray crystallography and molecular docking can provide insights into binding affinities and structural conformations.

- Derivatization Reactions The carboxamide group allows for further derivatization, including acylation and amidation, which can enhance biological activity or alter solubility.

Structural Similarities and Activities

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl) ethanone | Contains triazole; used in anticancer studies | Anticancer |

| 4-Amino-5-(2,4-dichlorophenoxy)methyl triazole | Triazole derivative; antifungal properties | Antifungal |

| Dihydroisoquinoline derivatives | Core structure similar; varied biological activities | Antimicrobial |

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-1-oxo-N-(4H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular functions and pathways .

Comparison with Similar Compounds

Key Observations :

- The triazole-containing derivatives (e.g., 6a–6c) exhibit lower synthetic yields (50–83%) compared to the target compound’s optimized synthesis .

- Quinazolinone-substituted analogs (e.g., Y042-6490) show higher molecular weights (~390 vs.

- The benzimidazole-triazole hybrid (3e) demonstrates enhanced acetylcholinesterase (AChE) inhibition, suggesting that fused aromatic systems improve target engagement .

Physicochemical Properties

- Melting Points : Triazole-thioacetamides (6a–6c) exhibit higher melting points (161–184°C) due to strong intermolecular hydrogen bonding from thioamide groups, whereas the target compound’s carboxamide and methoxyethyl groups likely reduce crystallinity .

- Solubility: The methoxyethyl group in the target compound may enhance aqueous solubility compared to allyl-substituted triazoles (6a–6c), which require ethanol-water mixtures for recrystallization .

Pharmacological Profiles

- Enzyme Inhibition: The triazole moiety in the target compound is critical for kinase inhibition, as seen in structurally related quinazolinones (Y042-6490), which show moderate activity against EGFR .

- Stereochemical Considerations: Racemic quinoline-carboxylic acid analogs () demonstrate that planar heterocyclic cores (e.g., isoquinoline) improve binding to hydrophobic enzyme pockets, a feature shared with the target compound .

Biological Activity

The compound 2-(2-methoxyethyl)-1-oxo-N-(4H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 299.31 g/mol. The structure features a dihydroisoquinoline core linked to a triazole moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, research indicates that derivatives of dihydroisoquinoline exhibit significant anti-proliferative activity against various cancer cell lines. In one study, a related compound showed an IC50 value of 1.2 µM against MCF-7 breast cancer cells and 1.4 µM against Panc-1 pancreatic cancer cells, suggesting that structural modifications can enhance efficacy against specific targets .

The proposed mechanism involves cell cycle arrest and induction of apoptosis . Analysis of treated MCF-7 cells revealed arrest at the G2/M phase, with accompanying increases in pro-apoptotic markers such as Caspase-3 and BAX . This suggests that the compound may activate intrinsic apoptotic pathways, making it a candidate for further development in cancer therapy.

Antimicrobial Activity

In addition to anticancer properties, the compound has shown moderate antibacterial activity. A study evaluating similar compounds found that they could inhibit bacterial growth at concentrations below 100 µM . The minimum inhibitory concentration (MIC) for some derivatives was reported as 16 ± 6 µM, indicating potential in treating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in substituents on the isoquinoline or triazole rings have been shown to influence potency and selectivity. For example, modifications that enhance lipophilicity or alter electronic properties can significantly affect cellular uptake and target interaction .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to 2-(2-methoxyethyl)-1-oxo-N-(4H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide:

| Study | Compound Tested | Activity | IC50 Value |

|---|---|---|---|

| Related Triazole Derivative | Anticancer (MCF-7) | 1.2 µM | |

| Dihydroisoquinoline Derivative | Antibacterial | 16 ± 6 µM |

These findings highlight the potential therapeutic applications of this class of compounds in oncology and infectious disease management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.